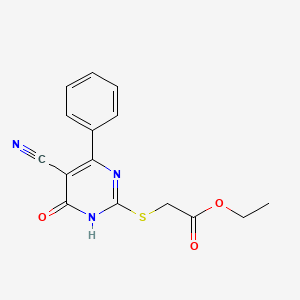

Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl ((5-Cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetat umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Pyrimidinrings: Der Pyrimidinring kann durch eine Kondensationsreaktion zwischen einem β-Ketoester und einem Guanidinderivat unter basischen Bedingungen synthetisiert werden.

Einführung der Cyanogruppe: Die Cyanogruppe kann über eine nucleophile Substitutionsreaktion mit einem geeigneten Cyanierungsmittel wie Natriumcyanid eingeführt werden.

Hydroxylierung: Die Hydroxygruppe kann durch eine Hydroxylierungsreaktion mit einem Oxidationsmittel wie Wasserstoffperoxid eingeführt werden.

Thioesterbildung: Die Thioesterfunktionsgruppe kann durch Reaktion des hydroxylierten Pyrimidinderivats mit Ethylbromacetat in Gegenwart einer Base wie Kaliumcarbonat eingeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Ethyl ((5-Cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetat kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren, Hochdurchsatzscreening für Reaktionsbedingungen und die Verwendung von Katalysatoren zur Steigerung der Reaktionsausbeute.

Eigenschaften

Molekularformel |

C15H13N3O3S |

|---|---|

Molekulargewicht |

315.3 g/mol |

IUPAC-Name |

ethyl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate |

InChI |

InChI=1S/C15H13N3O3S/c1-2-21-12(19)9-22-15-17-13(10-6-4-3-5-7-10)11(8-16)14(20)18-15/h3-7H,2,9H2,1H3,(H,17,18,20) |

InChI-Schlüssel |

XXDPYJIHUCJSEF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves the condensation of ethyl cyanoacetate with thiourea and an aromatic aldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ethyl ((5-Cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird wegen seiner potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und anticancerogene Eigenschaften.

Medizin: Wird wegen seiner potenziellen Verwendung in der Arzneimittelentwicklung untersucht, insbesondere als Leitstruktur für die Entwicklung neuer therapeutischer Wirkstoffe.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Ethyl ((5-Cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, wodurch sie anticancerogene Eigenschaften aufweist. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Verwendungskontext variieren.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with pyrimidine structures exhibit significant biological activities, including anticancer properties. Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate may inhibit specific metabolic enzymes involved in cancer progression. Preliminary studies suggest that it could target pathways relevant to tumor growth and proliferation.

Case Study:

A study investigated the cytotoxic effects of pyrimidine derivatives on various cancer cell lines. Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate demonstrated selective cytotoxicity against human cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Antimicrobial Properties

Compounds similar to Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate have shown promising antimicrobial activity. The presence of the thioacetate group may enhance its interaction with microbial targets.

Data Table: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate | Escherichia coli | 128 µg/mL |

| 5-Fluorouracil | Staphylococcus aureus | 256 µg/mL |

| 2-Amino-4-(4-methylphenyl)-pyrimidine | Candida albicans | 64 µg/mL |

Enzyme Inhibition Studies

Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate may act as an inhibitor of certain enzymes that are crucial in metabolic pathways associated with diseases such as diabetes and neurodegenerative disorders.

Case Study:

In vitro studies have shown that similar pyrimidine derivatives inhibit acetylcholinesterase activity, which is essential for neurotransmitter regulation in neurodegenerative diseases . Further research is needed to elucidate the specific mechanisms by which Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate interacts with these enzymes.

Synthesis and Modification

The synthesis of Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate can be achieved through various chemical methods, allowing for modifications that enhance its biological activity or alter its physicochemical properties.

Synthesis Methods:

- Thioesterification: Reacting ethyl acetate with a pyrimidine derivative containing a thiol group.

- Nucleophilic Substitution: Utilizing the cyano group for further functionalization to improve bioactivity.

Wirkmechanismus

The mechanism of action of ETHYL 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The cyano and thioester groups are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ethyl ((5-Cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetat kann mit anderen Pyrimidinderivaten verglichen werden, wie z. B.:

Ethyl ((5-Cyano-4-hydroxy-2-pyrimidinyl)thio)acetat: Fehlt die Phenylgruppe, was sich auf seine chemische Reaktivität und biologische Aktivität auswirken kann.

Ethyl ((5-Amino-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetat: Enthält eine Aminogruppe anstelle einer Cyanogruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann.

Ethyl ((5-Cyano-4-hydroxy-6-methyl-2-pyrimidinyl)thio)acetat: Enthält eine Methylgruppe anstelle einer Phenylgruppe, was seine sterischen und elektronischen Eigenschaften beeinflussen kann.

Die Einzigartigkeit von Ethyl ((5-Cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm eine eindeutige chemische Reaktivität und potenzielle biologische Aktivität verleiht.

Biologische Aktivität

Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate is a pyrimidine derivative that exhibits significant biological activity, making it of interest in medicinal chemistry. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate has the molecular formula and a molecular weight of 315.3 g/mol. Its structure includes a pyrimidine ring with various substituents, which contribute to its reactivity and biological activities. The thioacetate moiety enhances its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing pyrimidine structures, including Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate, exhibit antimicrobial properties . Preliminary studies suggest that this compound may inhibit specific metabolic enzymes, potentially making it effective against various pathogens.

Anticancer Properties

Pyrimidine derivatives are known for their anticancer activities . Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate may possess similar effects due to its structural features. For instance, related compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines, indicating a promising avenue for further research into its anticancer potential .

Anti-inflammatory Effects

The compound's structural characteristics suggest it may also exhibit anti-inflammatory activity . Pyrimidine derivatives are frequently explored for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Understanding the mechanism of action of Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate is crucial for its therapeutic application. Preliminary studies indicate potential interactions with specific enzymes and receptors involved in metabolic pathways. Techniques such as molecular docking and enzyme inhibition assays are essential for elucidating these interactions .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Fluorouracil | Pyrimidine derivative | Anticancer agent used in chemotherapy |

| Thiamine (Vitamin B1) | Pyrimidine ring with thiazole | Essential vitamin for carbohydrate metabolism |

| 2-Amino-4-(4-methylphenyl)-pyrimidine | Substituted pyrimidine | Potential anti-inflammatory properties |

Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate stands out due to its specific substitution pattern and thioester functionality, which may enhance its reactivity and biological activity compared to these other compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrimidine derivatives:

- Antiviral Activity : A study demonstrated that certain pyrimidine derivatives exhibited significant antiviral effects against various strains of viruses, suggesting a potential application for Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate in antiviral therapies .

- Toxicity Studies : Safety assessments conducted on similar compounds have shown favorable profiles with minimal toxicity at therapeutic doses, indicating that Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate may also be safe for clinical use .

- Inhibition Studies : Research has indicated that related compounds can inhibit key enzymes involved in cancer progression, highlighting the need for further investigation into the enzyme inhibition capabilities of Ethyl ((5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio)acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.